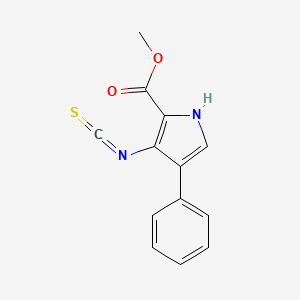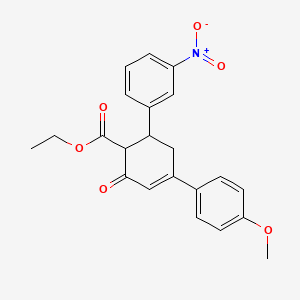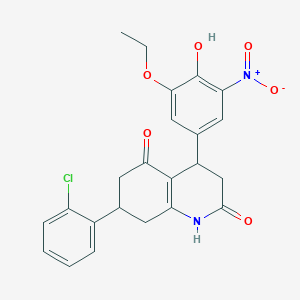![molecular formula C27H29N3O5S B11438747 (2E)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11438747.png)
(2E)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule that belongs to the class of thiazolotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl derivatives and thiazolotriazine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various chemical transformations and can be used in the development of new materials with unique properties.
Biology
In biological research, this compound has shown potential as a bioactive molecule with various pharmacological effects. It may be studied for its interactions with biological targets and its potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use in drug development. Its unique structure and biological activity make it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolotriazine derivatives with varying substituents on the phenyl rings. Examples include:
- (2E)-2-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-6-[(4-ETHOXYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
- (2E)-2-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
Uniqueness
The uniqueness of (2E)-2-{[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific substituents, which confer distinct chemical and biological properties. These properties may include enhanced stability, increased bioactivity, or unique interactions with molecular targets.
Properties
Molecular Formula |
C27H29N3O5S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(2E)-2-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C27H29N3O5S/c1-5-12-34-20-9-6-18(7-10-20)13-21-25(31)28-27-30(29-21)26(32)24(36-27)15-19-8-11-22(23(14-19)33-4)35-16-17(2)3/h6-11,14-15,17H,5,12-13,16H2,1-4H3/b24-15+ |
InChI Key |
QQDTZGKHBQNXHU-BUVRLJJBSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OCC(C)C)OC)/SC3=NC2=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC(C)C)OC)SC3=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-phenoxyethyl)sulfanyl]-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B11438664.png)
![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide](/img/structure/B11438675.png)


![N-(3-Chloro-4-methylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B11438688.png)
![N-(1,3-benzodioxol-5-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11438694.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11438700.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B11438702.png)

![N-(3,5-dimethoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl]acetamide](/img/structure/B11438709.png)
![7-[3-Methoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11438716.png)
![2-(Adamantan-1-YL)-N-[4-(methylamino)-2-oxo-2H-chromen-3-YL]acetamide](/img/structure/B11438719.png)
![4-(4-Benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B11438758.png)

